molecular formula C10H20ClN3 B2963333 1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride CAS No. 2402838-41-7

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride

Cat. No. B2963333
CAS RN: 2402838-41-7
M. Wt: 217.74
InChI Key: MDQLRMFWBHUBHW-UHFFFAOYSA-N
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Description

The compound “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” is a chemical compound with the IUPAC name 1-(tert-butyl)-5-isopropyl-1H-pyrazol-3-amine hydrochloride . It has a molecular weight of 217.74 .


Synthesis Analysis

While specific synthesis methods for “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” were not found, related compounds have been synthesized using one-pot two-step synthesis methods . These methods often involve solvent-free condensation/reduction reaction sequences .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” is 1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

It is stored at room temperature .

Scientific Research Applications

Pyrazole Protecting Group

Pollock and Cole (2014) discussed the use of tert-butyl as a pyrazole protecting group, highlighting its role in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This approach emphasizes the importance of pyrazole protection, single-step preparation, and safety considerations in waste disposal, illustrating the compound's utility in synthetic chemistry Pollock & Cole, 2014.

Reactivity of Pyrazolo-Triazine Derivatives

Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, including the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-c][1,2,4]-triazin-4(6Н)-one. Their work underscores the compound's potential in creating biologically active compounds with pharmacological actions Mironovich & Shcherbinin, 2014.

Versatile Intermediates for Amine Synthesis

Ellman, Owens, and Tang (2002) highlighted the role of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. Their study showcases the efficiency of tert-butanesulfinamide in synthesizing a wide range of highly enantioenriched amines, demonstrating the compound's significance in the preparation of alpha-branched and alpha,alpha-dibranched amines, among others Ellman, Owens, & Tang, 2002.

Synthesis of Imidazoles and Imidazoliums

Tong, Wang, Mei‐Xiang Wang, and Zhu (2015) explored the synthesis of imidazoles and imidazoliums from propargyl amines and isonitriles, including tert-butylisonitrile. Their research presents a novel approach to generating chiral heterocycles without racemization, utilizing tert-butylisonitrile as a key reactant Tong et al., 2015.

Regioselectivity in Pyrazole Synthesis

Martins et al. (2012) conducted a comparative study on the regioselectivity of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles synthesis, highlighting the influence of reaction media on the formation of these compounds. This research provides insights into the synthesis strategies for pyrazoles, emphasizing the role of tert-butylhydrazine hydrochloride in achieving high regioselectivity Martins et al., 2012.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQLRMFWBHUBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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